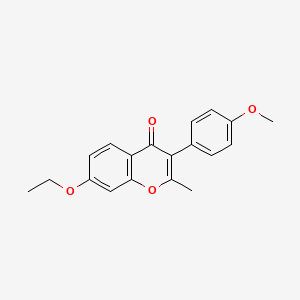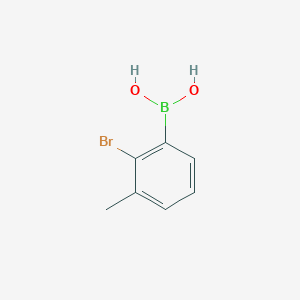
(2-Bromo-3-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-3-methylphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two carbon atoms . It is a valuable building block in organic synthesis . The molecular formula is C7H8BBrO2 .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to an oxygen atom and two carbon atoms . The average mass is 214.852 Da and the monoisotopic mass is 213.980072 Da .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds through the reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C7H8BBrO2 and an average mass of 214.852 Da .Applications De Recherche Scientifique
Applications in Organic Synthesis
Boronic acids are widely used in Suzuki cross-coupling reactions, a method that allows the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This reaction is essential for constructing biologically active compounds and pharmaceutical agents, making boronic acids invaluable in synthetic chemistry (Sasmita Das et al., 2003). Furthermore, boronic acids serve as catalysts in various organic reactions, enhancing the enantioselectivity and efficiency of chemical processes (T. Hashimoto et al., 2015).
Materials Science and Sensing Applications
Boronic acid derivatives, including phenyl boronic acids, have been used to modify the surface of materials like carbon nanotubes, enabling the development of sensors for detecting saccharides and other biologically relevant molecules. These materials have potential applications in biomedical sensing and diagnostic devices (B. Mu et al., 2012).
Medicinal Chemistry and Drug Design
Boronic acid compounds are explored for their potential as enzyme inhibitors, with applications in cancer therapy, and as mimics of antibodies for recognizing saccharides. These applications highlight the role of boronic acids in developing new therapeutic agents and in the field of drug design (Wen-qian Yang et al., 2003).
Analytical Chemistry
Boronic acids are utilized in developing fluorescent chemosensors for detecting biologically active substances, such as carbohydrates, L-dopamine, and various ions. This application is crucial for disease diagnosis and monitoring, emphasizing the importance of boronic acids in analytical chemistry (S. Huang et al., 2012).
Environmental Sensing and Bacterial Detection
Boronic acid derivatives have been employed in the detection of bacteria through their affinity binding reaction with diol-groups on bacterial cell walls. This innovative approach can significantly impact environmental monitoring and the medical field by enabling rapid and sensitive detection of bacterial contaminants (Rodtichoti Wannapob et al., 2010).
Orientations Futures
The future directions of research involving “(2-Bromo-3-methylphenyl)boronic acid” could involve further development of the Suzuki-Miyaura coupling reactions . Additionally, the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation, is a valuable but not well-developed transformation . This could be an area of future exploration.
Mécanisme D'action
Target of Action
The primary target of (2-Bromo-3-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which are widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The reaction is stereospecific, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide array of diverse molecules with high enantioselectivity . For example, it can be used to catalyze the formation of amide bonds from amines and carboxylic acids .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagent is also a crucial factor, as it needs to be readily prepared and environmentally benign . Despite the range of reactions that can be carried out using organoboron compounds, their synthetic utility is tempered by their sensitivity to air and moisture .
Propriétés
IUPAC Name |
(2-bromo-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUIUQTUYDPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2856379.png)



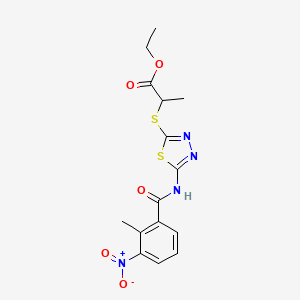
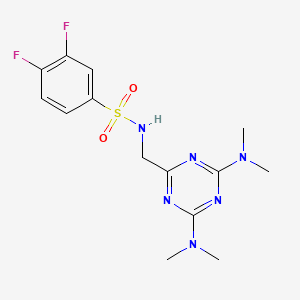
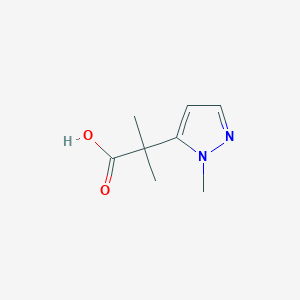
![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
